molecular formula C18H19ClN2O3S B2629011 N'-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1396872-33-5

N'-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2629011
CAS No.: 1396872-33-5
M. Wt: 378.87
InChI Key: JYZJESFJFGTZAW-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a cyclopropyl group, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-chlorophenylmethylamine, which is then reacted with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine under controlled conditions to form the desired diamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenyl and thiophene rings may play a role in binding to these targets, while the hydroxy and cyclopropyl groups could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-bromophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
  • N’-[(2-fluorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Uniqueness

N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic properties and reactivity compared to its brominated or fluorinated analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-14-5-2-1-4-12(14)10-20-16(22)17(23)21-11-18(24,13-7-8-13)15-6-3-9-25-15/h1-6,9,13,24H,7-8,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZJESFJFGTZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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